N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide, also known as AZD-6482, is a small molecule inhibitor of the adenosine A2A receptor. The A2A receptor is a G protein-coupled receptor that is expressed in various tissues, including the brain, immune system, and cardiovascular system. The A2A receptor is involved in various physiological processes, including inflammation, cardiovascular function, and neurotransmission. Therefore, AZD-6482 has potential applications in the treatment of various diseases, including inflammation, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide is a selective antagonist of the adenosine A2A receptor. The A2A receptor is a G protein-coupled receptor that is activated by adenosine. The activation of the A2A receptor leads to the activation of various signaling pathways, including the cAMP-PKA pathway. N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide binds to the A2A receptor and prevents the activation of these signaling pathways. This results in the inhibition of inflammation, reduction of oxidative stress, and improvement of cardiovascular function.
Biochemical and Physiological Effects:
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been shown to have various biochemical and physiological effects. In preclinical studies, N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been shown to reduce inflammation, oxidative stress, and improve cardiovascular function. N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has also been shown to improve motor function in animal models of Parkinson's disease. In clinical studies, N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been tested for its potential applications in the treatment of various diseases, including Parkinson's disease, multiple sclerosis, and chronic obstructive pulmonary disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has several advantages for lab experiments. It is a selective antagonist of the adenosine A2A receptor, which allows for the specific inhibition of this receptor. N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has also been extensively studied in various preclinical and clinical studies, which provides a wealth of information on its potential applications and mechanisms of action. However, N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide also has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cells. Additionally, the effects of N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide may be influenced by other factors, such as the presence of other adenosine receptors or signaling pathways.
Direcciones Futuras
There are several future directions for the study of N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide. One potential application is in the treatment of Parkinson's disease. N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been shown to improve motor function in animal models of Parkinson's disease, and clinical trials are currently underway to test its efficacy in humans. Another potential application is in the treatment of cardiovascular diseases, such as heart failure. N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been shown to improve cardiovascular function in animal models, and further studies are needed to determine its potential applications in humans. Additionally, the effects of N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide on other adenosine receptors and signaling pathways should be further studied to better understand its mechanisms of action.
Métodos De Síntesis
The synthesis of N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide involves several steps, including the reaction of 4-bromoaniline with 1-azepanamine to form N-[4-(azepan-1-yl)phenyl]-4-bromoaniline. This compound is then reacted with 3,6-dichloropyridine-2-carboxylic acid to form N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide. The synthesis of N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been described in various research articles and patents.
Aplicaciones Científicas De Investigación
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been extensively studied in various preclinical and clinical studies. In preclinical studies, N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been shown to have anti-inflammatory effects, reduce ischemia-reperfusion injury, and improve cardiovascular function. In clinical studies, N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been tested for its potential applications in the treatment of Parkinson's disease, multiple sclerosis, and chronic obstructive pulmonary disease.
Propiedades
IUPAC Name |
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c19-15-9-10-16(20)22-17(15)18(24)21-13-5-7-14(8-6-13)23-11-3-1-2-4-12-23/h5-10H,1-4,11-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOAERRDBFHXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.